molecular formula C12H16O3S B12064441 Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-

Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-

Cat. No.: B12064441
M. Wt: 240.32 g/mol
InChI Key: YTXZUHBIBRNTTP-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- is an organic compound with a unique structure that includes a propanoic acid backbone and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- typically involves the reaction of 4-hydroxy-2,3,5-trimethylthiophenol with a propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]propanoic acid ketone or aldehyde derivatives.

    Reduction: Formation of 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]propanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

    3-(3,4-Dimethoxyphenyl)propionic acid: Used in the synthesis of pharmaceuticals.

    3-(4-Hydroxyphenyl)propionic acid: Studied for its anti-inflammatory effects.

Uniqueness

Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]- is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

3-(4-hydroxy-2,3,5-trimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H16O3S/c1-7-6-10(16-5-4-11(13)14)8(2)9(3)12(7)15/h6,15H,4-5H2,1-3H3,(H,13,14)

InChI Key

YTXZUHBIBRNTTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)SCCC(=O)O

Origin of Product

United States

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